molecular formula C20H22N8 B6436880 4-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine CAS No. 2549017-04-9

4-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine

Cat. No.: B6436880
CAS No.: 2549017-04-9
M. Wt: 374.4 g/mol
InChI Key: FVBLBWZNZKNBDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine is a useful research compound. Its molecular formula is C20H22N8 and its molecular weight is 374.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 374.19674274 g/mol and the complexity rating of the compound is 510. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

4-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the imidazo[1,2-a]pyridine moiety is known for its ability to bind to specific protein targets, potentially inhibiting or activating their function . The piperazine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological membranes and proteins . The pyrazole and pyrimidine rings contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical pathways .

Cellular Effects

This compound exhibits significant effects on various cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states and downstream signaling events . Additionally, it can affect the expression of specific genes involved in cell proliferation, apoptosis, and differentiation . The compound’s impact on cellular metabolism includes changes in the levels of key metabolites and the activity of metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces . These binding interactions can result in the inhibition or activation of enzyme activity, leading to changes in biochemical pathways and cellular processes . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, the compound can inhibit or activate specific enzymes involved in the metabolism of nucleotides, amino acids, and lipids . These interactions can lead to changes in the levels of key metabolites and the overall metabolic state of the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be actively transported across cellular membranes by specific transporters, facilitating its accumulation in target tissues . Additionally, binding proteins can sequester the compound, affecting its localization and bioavailability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production .

Properties

IUPAC Name

2-[[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]methyl]imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N8/c1-16-22-19(13-20(23-16)28-8-4-6-21-28)26-11-9-25(10-12-26)14-17-15-27-7-3-2-5-18(27)24-17/h2-8,13,15H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVBLBWZNZKNBDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)CC3=CN4C=CC=CC4=N3)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.